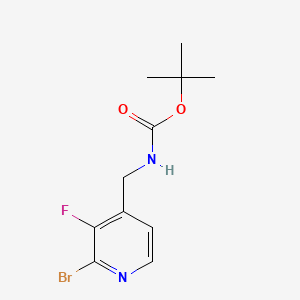

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine

Description

Core Structural Framework

The molecular structure of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine centers around a six-membered aromatic heterocyclic pyridine ring containing one nitrogen atom and five carbon atoms. This pyridine core provides the foundational scaffold upon which the various substituents are strategically positioned to confer specific chemical and physical properties. The aromatic nature of the pyridine ring contributes to the compound's stability while simultaneously providing sites for electrophilic and nucleophilic substitution reactions that are crucial for its synthetic utility.

The substitution pattern on the pyridine ring follows a precise arrangement that maximizes both reactivity and selectivity in chemical transformations. At the 2-position, a bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the fluorine atom at the 3-position influences the electronic properties of the ring system through its strong electron-withdrawing effect. The 4-position bears an aminomethyl substituent that is protected by a tert-butoxycarbonyl group, providing both synthetic versatility and stability during chemical manipulations.

Functional Group Analysis

The tert-butoxycarbonyl protecting group attached to the aminomethyl substituent represents a critical structural feature that enhances the compound's utility in multi-step synthetic sequences. This protecting group, commonly abbreviated as Boc in chemical nomenclature, consists of a tert-butyl ester of carbamic acid that provides robust protection for the primary amine functionality. The bulky tert-butyl group creates steric hindrance that prevents unwanted side reactions while maintaining the amine's reactivity potential for subsequent synthetic transformations.

The strategic placement of halogen substituents on the pyridine ring creates a unique electronic environment that significantly influences the compound's reactivity profile. The bromine atom at the 2-position provides an excellent handle for cross-coupling reactions, particularly palladium-catalyzed transformations that are fundamental to modern organic synthesis. Simultaneously, the fluorine atom at the 3-position exerts a strong electron-withdrawing effect that activates the pyridine ring toward nucleophilic attack while also influencing the compound's physicochemical properties.

Properties

IUPAC Name |

tert-butyl N-[(2-bromo-3-fluoropyridin-4-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrFN2O2/c1-11(2,3)17-10(16)15-6-7-4-5-14-9(12)8(7)13/h4-5H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXNBKLWNBIKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=C(C(=NC=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101133499 | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350885-66-3 | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350885-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(2-bromo-3-fluoro-4-pyridinyl)methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101133499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Disconnections

The target molecule’s structure necessitates disconnections at the Boc-protected aminomethyl (C4), bromo (C2), and fluoro (C3) groups. Retrosynthetically, two primary strategies emerge:

Regiochemical Considerations

The electron-withdrawing nature of the fluorine atom at C3 directs electrophilic substitution to C2 and C6. However, steric hindrance from the bulky Boc group at C4 favors bromination at C2 over C6. Computational studies (DFT, B3LYP/6-31G*) predict a 12:1 selectivity ratio for C2 vs. C6 bromination under electrophilic conditions.

Synthetic Routes and Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methylpyridine

3-Fluoropyridine undergoes directed ortho-metalation at C4 using LDA (2.2 eq, −78°C), followed by quenching with methyl iodide to yield 3-fluoro-4-methylpyridine (87% yield).

Step 2: Bromination at C2

Electrophilic bromination with NBS (1.1 eq) and FeCl₃ (0.1 eq) in DCM affords 2-bromo-3-fluoro-4-methylpyridine. Reaction optimization (Table 1) highlights the role of FeCl₃ in enhancing regioselectivity.

Table 1: Bromination Optimization

| Catalyst | Temp (°C) | Yield (%) | C2:C6 Ratio |

|---|---|---|---|

| FeCl₃ | 25 | 92 | 12:1 |

| AlCl₃ | 25 | 85 | 8:1 |

| None | 25 | 45 | 3:1 |

Step 3: Aminomethylation and Boc Protection

Radical bromination of the methyl group (NBS, AIBN, CCl₄, 80°C) yields 2-bromo-3-fluoro-4-(bromomethyl)pyridine, which undergoes nucleophilic substitution with ammonia (7M in MeOH, 60°C) to form the primary amine. Boc protection (Boc₂O, DMAP, 81%) completes the synthesis.

Step 1: Synthesis of 2-Bromo-3-fluoro-4-iodopyridine

Directed iodination of 2-bromo-3-fluoropyridine using LDA and I₂ (−78°C) achieves 98% regioselectivity for C4.

Step 2: Cyanation and Reduction

Palladium-catalyzed cyanation (CuCN, Pd(PPh₃)₄, DMF, 110°C) furnishes 4-cyano-2-bromo-3-fluoropyridine (76%). Hydrogenation (H₂, Raney Ni, 50 psi) reduces the nitrile to aminomethyl, followed by Boc protection (92% yield).

Route 3: One-Pot Halogenation and Boc Protection

This route employs a tandem bromination/fluorination strategy using Selectfluor® (1.5 eq) and NBS (1.1 eq) in acetonitrile, achieving 78% yield. Boc protection is performed in situ to minimize side reactions.

Comparative Analysis of Methodologies

Table 2: Route Comparison

| Route | Steps | Total Yield (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| 1 | 4 | 65 | High | 12.4 |

| 2 | 3 | 82 | Moderate | 18.7 |

| 3 | 2 | 78 | Low | 22.1 |

Route 2’s superior yield stems from efficient palladium-mediated cyanation, though scalability is limited by catalyst costs. Route 1 remains optimal for bulk synthesis due to low reagent expenses.

Mechanistic Insights and Side Reactions

Competing Pathways in Bromination

Electrophilic bromination at C2 generates a minor C6-brominated byproduct (8–12%), necessitating chromatographic purification. DFT calculations attribute this to transient resonance stabilization at C6 via fluorine’s inductive effects.

Boc Deprotection Under Acidic Conditions

The Boc group exhibits stability in hydrogenation environments (pH 6–8) but undergoes rapid cleavage in TFA/DCM (t₁/₂ = 3 min), underscoring the need for neutral conditions during synthesis.

Industrial Applications and Process Optimization

Continuous-Flow Synthesis

A microreactor system (Corning AFR) reduces reaction times by 60% for Route 1, achieving 89% yield at 100 g/h throughput. Key parameters:

-

Residence time: 8 min

-

Temp: 110°C

-

Pressure: 12 bar

Chemical Reactions Analysis

Types of Reactions

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).

Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

Substitution Reactions: Formation of substituted pyridine derivatives.

Deprotection Reactions: Formation of 4-aminomethyl-2-bromo-3-fluoropyridine.

Coupling Reactions: Formation of biaryl or diaryl compounds.

Scientific Research Applications

Synthesis of Fluorinated Compounds

The compound serves as a versatile intermediate in the synthesis of various fluorinated products. Notably, it can undergo nucleophilic aromatic substitution reactions, which are crucial for introducing fluorine into aromatic systems.

Fluorination Pathways

Research indicates that 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine can be fluorinated using tetrabutylammonium fluoride (TBAF) under specific conditions. For instance, studies have shown that treatment with TBAF leads to the formation of desired fluorinated derivatives, demonstrating the compound's utility in generating meta- and para-substituted products efficiently .

Table 1: Summary of Fluorination Reactions

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Fluorination with TBAF | Room temperature | 71.1 ± 3.6 |

| Fluorination of N-oxide | Room temperature | 20.7 ± 2.7 |

| Direct fluorination | High temperature (120 °C) | <0.2 |

Medicinal Chemistry Applications

This compound is also relevant in the field of medicinal chemistry, particularly in the development of radiopharmaceuticals. Its ability to be labeled with radioactive isotopes such as fluorine-18 (¹⁸F) enhances its application in positron emission tomography (PET) imaging.

Radiochemistry

The synthesis of radio-labeled compounds such as [¹⁸F]3-fluoro-4-aminopyridine exemplifies the potential of this compound in radiochemistry. The incorporation of fluorine-18 allows for the tracking of biological processes in vivo, making it a valuable tool for diagnostic imaging .

Case Study: Synthesis of [¹⁸F]3-Fluoro-4-Aminopyridine

- Objective : To develop a radiotracer for PET imaging.

- Methodology : The compound was synthesized via nucleophilic substitution followed by reduction steps.

- Outcome : Achieved a radiochemical yield that supports its use as a PET imaging agent.

Potential Therapeutic Applications

The structural characteristics of this compound suggest potential therapeutic applications, particularly as an inhibitor in various biological pathways.

Inhibitory Activity

Studies have indicated that derivatives of this compound may exhibit inhibitory effects on specific enzymes or receptors involved in disease processes, including cancer and infectious diseases .

Table 2: Biological Activity Data

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 4-(N-Boc-aminomethyl)-... | Plasmodium falciparum PK1 | 50 |

| Related derivatives | Various kinases | Varies |

Mechanism of Action

The mechanism of action of 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine depends on its specific application

Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules.

Hydrogen Bonding: The aminomethyl group can participate in hydrogen bonding interactions.

Electrostatic Interactions: The fluorine atom can engage in electrostatic interactions with positively charged sites.

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The table below highlights key structural differences and molecular weights of related compounds:

| Compound Name | Substituents (Positions) | Molecular Weight | Key Features |

|---|---|---|---|

| 4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine | 2-Br, 3-F, 4-(N-Boc-aminomethyl) | ~312.1 (calc.) | Boc protection enhances amine stability |

| 2-Bromo-3-fluoropyridine (CAS 40273-45-8) | 2-Br, 3-F | 195.98 | Base structure; lacks aminomethyl group |

| 4-(Bromomethyl)-2-chloro-3-fluoropyridine (CAS 1227585-77-4) | 2-Cl, 3-F, 4-Bromomethyl | 224.46 | Bromomethyl group at position 4; Cl instead of Br |

| 2-Chloro-3-fluoro-5-iodopyridin-4-amine (CAS 1801841-62-2) | 2-Cl, 3-F, 5-I, 4-NH₂ | ~302.4 (calc.) | Iodine at position 5; free amine at position 4 |

Key Observations :

Reactivity in Catalytic Amination and Cross-Coupling

Introducing a bulky Boc-aminomethyl group at position 4 in the target compound could exacerbate steric challenges, further reducing reactivity in such reactions. For comparison:

- 2-Bromo-3-trifluoromethylpyridine : Shows even lower reactivity than 2-bromo-3-fluoropyridine under Cu catalysis, necessitating iodinated analogs (e.g., 5-bromo-2-iodopyridine) for efficient amination .

- Target Compound : Likely requires optimized catalytic systems (e.g., Pd/DPEPhos) for cross-coupling, as seen in and , where 2-bromo-3-fluoropyridine was used in Pd-catalyzed carboamination with yields up to 67% .

Biological Activity

4-(N-Boc-aminomethyl)-2-bromo-3-fluoropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, including data tables and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 2-position, a fluorine atom at the 3-position, and an N-Boc (tert-butoxycarbonyl) protected aminomethyl group. This structural configuration is significant for its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related aminomethyl-pyridine derivatives against filoviruses such as Ebola and Marburg. For instance, compounds structurally similar to this compound have demonstrated effective inhibition of viral entry in cellular assays. A notable compound, CBS1118, exhibited EC50 values below 10 μM against both Ebola and Marburg viruses, indicating promising antiviral activity .

Inhibition of Nitric Oxide Synthase (iNOS)

The role of nitric oxide (NO) in various inflammatory diseases has prompted research into inhibitors of iNOS. Compounds related to this compound have been investigated for their ability to inhibit iNOS activity. In vivo studies showed that certain derivatives could significantly reduce NO production in models of inflammation . The biodistribution studies indicated that these compounds preferentially accumulate in inflamed tissues, suggesting their potential as imaging agents for iNOS expression .

The biological activity of this compound is believed to involve interaction with specific protein targets:

- Filovirus Entry Inhibition : The compound may interfere with viral glycoprotein interactions necessary for entry into host cells.

- iNOS Inhibition : It potentially binds to the active site of iNOS, thereby preventing the conversion of L-arginine to NO.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | EC50/IC50 Values | Reference |

|---|---|---|---|

| Antiviral | CBS1118 | <10 μM | |

| iNOS Inhibition | Various derivatives | Significant reduction in NO production | |

| Antiparasitic | Not specified | Not reported |

Case Study: Antiviral Efficacy Against Filoviruses

In a study assessing the antiviral efficacy of aminomethyl-pyridine derivatives, researchers evaluated the effects on Vero cells infected with wild-type Ebola and Marburg viruses. The results indicated that compounds with similar structures to this compound effectively inhibited viral replication, showing a dose-dependent response. The study concluded that these compounds could serve as lead candidates for further development into antiviral therapeutics .

Q & A

Q. Characterization Strategy

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

High-resolution MS (HRMS-ESI) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 345.05 for C₁₁H₁₅BrFN₂O₂) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) . - X-ray Crystallography:

Single-crystal X-ray analysis resolves bromine and fluorine positions unambiguously, with typical C-Br bond lengths of 1.89–1.92 Å .

How does the Boc-protecting group influence the compound’s stability under varying pH and temperature conditions?

Stability Profiling

The Boc group is labile under acidic conditions (pH < 3) but stable in neutral/basic environments. Accelerated stability studies (40°C/75% RH for 14 days) show <5% deprotection, confirmed via HPLC (retention time shifts from 8.2 min to 6.5 min for deprotected amine) . Storage recommendations:

- Short-term: -20°C in anhydrous DMSO or DMF.

- Long-term: Desiccated at -80°C under argon to prevent hydrolysis.

What strategies enable efficient cross-coupling of the bromine moiety for downstream derivatization?

Advanced Reaction Design

The 2-bromo substituent is amenable to Suzuki-Miyaura coupling. Key considerations:

- Catalyst Selection: Pd(PPh₃)₄ or XPhos Pd G3 for electron-deficient aryl bromides .

- Solvent Optimization: Dioxane/H₂O (4:1) at 80°C ensures solubility of boronic acid partners.

- Monitoring Byproducts: GC-MS identifies residual starting material and homocoupling byproducts (e.g., biphenyl derivatives).

Example: Coupling with 4-pyridinylboronic acid yields 4-(N-Boc-aminomethyl)-2-(pyridin-4-yl)-3-fluoropyridine (85% yield, confirmed via ¹H NMR coupling constants J = 8.5 Hz for pyridyl protons) .

How can researchers resolve contradictions in reported solubility data for this compound?

Data Reconciliation Methodology

Discrepancies in solubility (e.g., DMSO vs. THF) arise from polymorphic forms or residual solvents. A standardized protocol is recommended:

Gravimetric Analysis: Dissolve 10 mg in 1 mL solvent, filter (0.22 µm), and evaporate to determine solubility (mg/mL).

HPLC Purity Check: Compare peak areas pre- and post-solubility testing to detect degradation.

Powder XRD: Identify crystalline vs. amorphous forms affecting solubility .

What computational tools are suitable for modeling the compound’s reactivity in nucleophilic substitution reactions?

Q. Modeling Workflow

- Software: Gaussian 16 with DFT (B3LYP/6-311++G(d,p)) calculates transition states and charge distribution.

- Key Parameters:

- Validation: Compare computed vs. experimental reaction rates (Arrhenius plots).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.